molecular formula C16H15N3 B1295632 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- CAS No. 3380-84-5

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

Cat. No. B1295632
CAS RN: 3380-84-5
M. Wt: 249.31 g/mol
InChI Key: MTYAQGYHCVXXRK-UHFFFAOYSA-N
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Description

The compound 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-, is a heterocyclic compound that is part of a broader class of pyridoindoles. These compounds are of interest due to their potential biological activities and their complex molecular structures that pose a synthetic challenge for organic chemists .

Synthesis Analysis

The synthesis of 9H-Pyrido(3,4-b)indole derivatives has been approached through various methods. One method involves the photochemical synthesis of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-9-ones from arylenaminones, either through a radical process or a catalytic process involving an arylpalladium complex . Another approach is the one-pot synthesis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives by condensation of tryptamine with cycloalkanones using a polyphosphate ester as the catalyst . Additionally, a concise synthesis method using Rh(I)-catalyzed [2 + 2 + 2] cyclization has been developed to efficiently create pyrido[3,4-b]indoles with multiple ring fusions .

Molecular Structure Analysis

The molecular structure of 9H-Pyrido(3,4-b)indole derivatives is characterized by the presence of a pyridine nucleus fused to an indole structure. The synthesis of 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a mutagenic compound, involves the construction of this pyridine nucleus to ensure nitrogen substitution . The complexity of the molecular structure is highlighted by the challenges faced in synthesizing these compounds, especially when multiple ring fusions are involved .

Chemical Reactions Analysis

The chemical reactivity of 9H-Pyrido(3,4-b)indole derivatives includes various transformations. For instance, the base-catalyzed rearrangement of 1-substituted-2,3,4,9-tetrahydro-(2-oxopropyl)-1H-pyrido[3,4-b]indoles leads to N-[2-[2-(1-alkyl-3-oxobutenyl)-1H-indol-3-yl]ethyl]acetamides through CN bond cleavage . These reactions demonstrate the versatility of the pyridoindole scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 9H-Pyrido(3,4-b)indole derivatives are influenced by their structural features. For example, the introduction of amino and hydroxy groups, as well as alkyl substituents, can significantly affect the cytotoxic properties of these compounds. The 1-amino-substituted 8-hydroxy-4,5-dimethyl-5H-pyrido[4,3-b]indoles with propyl or methyl substituents at the 9- and 7,9-positions were found to be more than 10-fold less cytotoxic compared to their potent cytotoxic counterparts . This highlights the importance of structural modifications in determining the biological activities of these molecules.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, and the hazard statements include H315 - H319 - H335 .

properties

IUPAC Name

1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYAQGYHCVXXRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955389
Record name 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

CAS RN

3380-84-5
Record name 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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